(+)-Ethyl S-isopropyl methylphosphonothioate
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Overview
Description
(+)-Ethyl S-isopropyl methylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PS. It contains a total of 25 atoms, including 15 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of (+)-Ethyl S-isopropyl methylphosphonothioate involves several steps. One common method includes the reaction of ethyl alcohol with isopropyl methylphosphonothioate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
(+)-Ethyl S-isopropyl methylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonic acids, while reduction can yield phosphine derivatives .
Scientific Research Applications
(+)-Ethyl S-isopropyl methylphosphonothioate has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds In biology, it serves as a tool for studying enzyme inhibition and protein interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (+)-Ethyl S-isopropyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biochemical effects, depending on the target enzyme and the biological system involved. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
(+)-Ethyl S-isopropyl methylphosphonothioate is similar to other organophosphorus compounds, such as phosphinates and phosphonates. it is unique in its specific chemical structure and properties. Similar compounds include ethyl phosphonate, isopropyl phosphinate, and methyl phosphonothioate. These compounds share some common features but differ in their reactivity, stability, and applications. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research .
Properties
CAS No. |
65167-53-5 |
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Molecular Formula |
C6H15O2PS |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C6H15O2PS/c1-5-8-9(4,7)10-6(2)3/h6H,5H2,1-4H3 |
InChI Key |
XWXWAECVDNOFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SC(C)C |
Origin of Product |
United States |
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